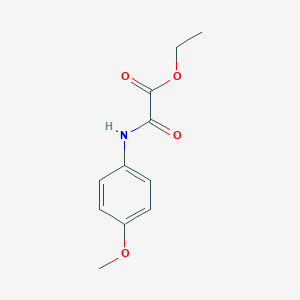

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Overview

Description

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is a chemical compound with the molecular formula C11H15NO3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate involves a zinc-mediated Mannich-like multicomponent reaction between benzyl bromide, p-anisidine, and ethyl glyoxylate . The one-step reaction involves the in situ metallation of benzyl bromide into a benzylzinc reagent and its addition onto imine (Barbier conditions) . This multicomponent procedure is suitable for a 4-to-5 h undergraduate organic laboratory .

Molecular Structure Analysis

The molecular structure of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group . The exact mass of the molecule is 209.10519334 g/mol .

Scientific Research Applications

- Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate exhibits promising anticancer properties. Researchers have synthesized various derivatives based on this scaffold, some of which demonstrate cytotoxicity against cancer cell lines . Further investigations into its mechanism of action and potential for targeted therapies are warranted.

- The derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown significant antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress and preventing various diseases .

- 2-Aminothiazoles, including ethyl 2-(4-methoxyanilino)-2-oxoacetate, exhibit antibacterial properties. Their structural variations allow for the design of effective antimicrobial agents. Researchers have explored synthetic pathways to create novel derivatives with improved efficacy .

- The 2-aminothiazole scaffold has anti-inflammatory potential. By modifying the substituents, researchers can fine-tune the compound’s activity. Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate derivatives may serve as anti-inflammatory agents, contributing to the treatment of inflammatory conditions .

- The same derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole , has been investigated as a radio protector. It helps mitigate radiation-induced damage in the liver of mice, highlighting its potential therapeutic application .

- The 2-aminothiazole scaffold serves as a valuable pharmacophore in drug discovery. Its versatility allows for the synthesis of diverse heterocyclic analogs with various therapeutic roles. Researchers continue to explore novel derivatives and their applications .

Anticancer Activity

Antioxidant Potential

Antimicrobial Applications

Anti-Inflammatory Effects

Radio-Protective Properties

Drug Discovery and Development

Safety and Hazards

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is possible that this compound could influence a variety of pathways, depending on its specific targets .

Pharmacokinetics

It is known that the compound has a boiling point of 108-111 °c (3 mmhg), a density of 1097, and a vapor pressure of 000623mmHg at 25°C . These properties could influence its bioavailability.

Result of Action

It has been suggested that the compound could have neuroprotective effects, potentially through the regulation of energy homeostasis and o-glcnacylation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. For instance, the compound should be stored in a cool, dry place, away from sources of ignition and flammable materials . Additionally, the compound’s actions could be influenced by the specific cellular environment in which it is present .

properties

IUPAC Name |

ethyl 2-(4-methoxyanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDMLBBXHFMAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408644 | |

| Record name | ethyl 2-(4-methoxyanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate | |

CAS RN |

18522-99-1 | |

| Record name | ethyl 2-(4-methoxyanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)